molecular formula C24H18N2O2S2 B388018 (E)-1-{5-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}-N-(NAPHTHALEN-2-YL)METHANIMINE

(E)-1-{5-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}-N-(NAPHTHALEN-2-YL)METHANIMINE

Katalognummer: B388018
Molekulargewicht: 430.5g/mol
InChI-Schlüssel: YHHSGWMOWZTUTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-{5-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}-N-(NAPHTHALEN-2-YL)METHANIMINE is a complex organic compound that features a benzothiazole moiety linked to a furyl group and a naphthylamine unit

Vorbereitungsmethoden

The synthesis of (E)-1-{5-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}-N-(NAPHTHALEN-2-YL)METHANIMINE typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with a suitable aldehyde or ketone to form the corresponding Schiff base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

(E)-1-{5-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}-N-(NAPHTHALEN-2-YL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole or furyl moieties are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metals that exhibit interesting properties.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial and fungal strains.

    Medicine: Research has explored its use as an anticonvulsant, with promising results in animal models.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of (E)-1-{5-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}-N-(NAPHTHALEN-2-YL)METHANIMINE involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors or enzymes, modulating their activity. For example, its anticonvulsant activity is thought to involve the modulation of GABA receptors and sodium channels, leading to reduced neuronal excitability.

Vergleich Mit ähnlichen Verbindungen

(E)-1-{5-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}-N-(NAPHTHALEN-2-YL)METHANIMINE can be compared to other benzothiazole derivatives, such as:

    2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazides: These compounds also exhibit anticonvulsant activity and share structural similarities.

    1,3-benzothiazol-2-yl hydrazones: Known for their antimicrobial properties, these compounds are structurally related and have similar applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C24H18N2O2S2

Molekulargewicht

430.5g/mol

IUPAC-Name

1-[5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl]-N-naphthalen-2-ylmethanimine

InChI

InChI=1S/C24H18N2O2S2/c1-2-27-19-9-11-21-22(14-19)29-24(26-21)30-23-12-10-20(28-23)15-25-18-8-7-16-5-3-4-6-17(16)13-18/h3-15H,2H2,1H3

InChI-Schlüssel

YHHSGWMOWZTUTC-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC3=CC=C(O3)C=NC4=CC5=CC=CC=C5C=C4

Kanonische SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC3=CC=C(O3)C=NC4=CC5=CC=CC=C5C=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.